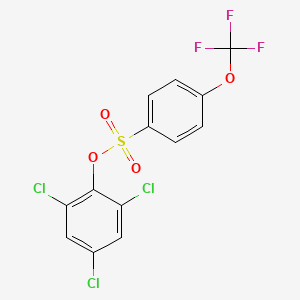

2,4,6-Trichlorophenyl 4-(trifluoromethoxy)benzenesulfonate

Overview

Description

“2,4,6-Trichlorophenyl 4-(trifluoromethoxy)benzenesulfonate” is a chemical compound with the molecular formula C13H6Cl3F3O4S . It has a molecular weight of 421.61 . The compound is a solid in physical form .

Molecular Structure Analysis

The InChI code for “2,4,6-Trichlorophenyl 4-(trifluoromethoxy)benzenesulfonate” is 1S/C13H6Cl3F3O4S/c14-7-5-10 (15)12 (11 (16)6-7)23-24 (20,21)9-3-1-8 (2-4-9)22-13 (17,18)19/h1-6H . This code can be used to generate a 3D structure of the molecule.Physical And Chemical Properties Analysis

The melting point of “2,4,6-Trichlorophenyl 4-(trifluoromethoxy)benzenesulfonate” is between 72 - 74 degrees Celsius . The compound is a solid in physical form .Scientific Research Applications

Organic Synthesis and Chemical Reactions

- A study on the formation of polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs) from chlorophenol precursors on silica surfaces indicates the environmental implications and potential for understanding the formation mechanisms of these compounds (Mosallanejad et al., 2016).

- Research into glycosyl triflates formation for diverse glycosidic linkages highlights the utility of specific chemical reagents in synthesizing complex molecules, suggesting applications in synthetic chemistry and drug development (Crich & Smith, 2001).

Environmental Chemistry and Catalysis

- Investigations into the thermal treatment of chlorophenols on model fly ash provide insights into the environmental degradation processes of chlorinated organic compounds and their transformation into CO, CO2, and PCDD/Fs (Hell et al., 2001).

Materials Science and Engineering

- A study on PEDOT:PSS doped with dopamine semiquinone radical demonstrates enhanced electrical conductivity and work function of the material, presenting potential applications in organic electronics and solar cell technology (Zeng et al., 2020).

Antimicrobial Applications

- Research into N-halamine precursors for antimicrobial cellulose highlights the development of novel compounds for coating textiles, providing a strategy for creating biocidal materials with potential applications in healthcare and consumer products (Jiang et al., 2014).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary statements include P264 (Wash thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301 + P312 + P330 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth), P302 + P352 + P312 (IF ON SKIN: Wash with plenty of soap and water. Call a POISON CENTER or doctor/physician if you feel unwell), P363 (Wash contaminated clothing before reuse), P402 + P404 (Store in a dry place. Store in a closed container), and P501 (Dispose of contents/container to an approved waste disposal plant) .

properties

IUPAC Name |

(2,4,6-trichlorophenyl) 4-(trifluoromethoxy)benzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6Cl3F3O4S/c14-7-5-10(15)12(11(16)6-7)23-24(20,21)9-3-1-8(2-4-9)22-13(17,18)19/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNQQSSPRDOAJHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC(F)(F)F)S(=O)(=O)OC2=C(C=C(C=C2Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6Cl3F3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4,6-Trichlorophenyl 4-(trifluoromethoxy)benzenesulfonate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B1520058.png)

![2-amino-N-[2-(1H-indol-3-yl)ethyl]acetamide hydrochloride](/img/structure/B1520063.png)

![N-{phenyl[2-(trifluoromethyl)phenyl]methyl}ethane-1,2-diamine](/img/structure/B1520076.png)